molecular formula C15H18ClN7O2 B10984838 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B10984838
M. Wt: 363.80 g/mol
InChI Key: DLRJJTFKSFPGOS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a triazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the triazole ring and the coupling of the chlorophenyl group with the piperazine moiety. Common reagents used in these reactions include chlorinated aromatic compounds, triazole precursors, and piperazine derivatives. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and piperazine moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Properties

Molecular Formula

C15H18ClN7O2

Molecular Weight

363.80 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H18ClN7O2/c16-11-1-3-12(4-2-11)22-5-7-23(8-6-22)15(25)17-9-13(24)20-14-18-10-19-21-14/h1-4,10H,5-9H2,(H,17,25)(H2,18,19,20,21,24)

InChI Key

DLRJJTFKSFPGOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NC=NN3

Origin of Product

United States

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